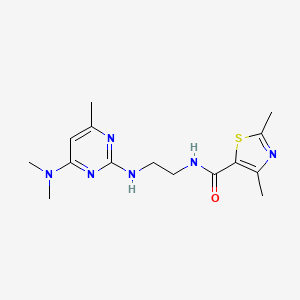

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6OS/c1-9-8-12(21(4)5)20-15(18-9)17-7-6-16-14(22)13-10(2)19-11(3)23-13/h8H,6-7H2,1-5H3,(H,16,22)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENTWVOIHYCUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=C(S2)C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the thiazole moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the synthesis of intermediate compounds, purification processes such as crystallization or chromatography, and final product formulation.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several kinase inhibitors and heterocyclic carboxamides. Below is a detailed comparison:

Structural and Functional Analogues

Key Observations :

Core Scaffold: The pyrimidine-thiazole-carboxamide framework is conserved across analogues, but substituents on the pyrimidine (e.g., dimethylamino vs. piperazinyl) and thiazole (e.g., methyl vs. chloro) dictate target specificity and potency. Dimethylamino groups (target compound) may enhance solubility but reduce kinase affinity compared to piperazinyl groups (Dasatinib) . 2,4-Dimethylthiazole in the target compound could improve metabolic stability over 2-chlorothiazole (Dasatinib) but may sterically hinder kinase binding .

Biological Activity: Dasatinib’s dual Src/Abl inhibition is attributed to its 2-methylpyrimidine and piperazinyl-ethyl group, enabling strong ATP-pocket interactions . The target compound’s dimethylamino-pyrimidine may favor selectivity for specific kinase isoforms (e.g., cyclin-dependent kinases) over Src/Abl .

Morpholinosulfonyl-substituted derivatives (Compound 7) exhibit high purity (>99%) but require multistep syntheses with moderate yields (38%) .

Data Gaps :

- No direct enzymatic or cellular data for the target compound are provided in the evidence. Its activity is inferred from structural analogues.

- Pharmacokinetic parameters (e.g., solubility, half-life) remain uncharacterized.

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrimidine moiety, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 396.5 g/mol. The presence of these functional groups is pivotal to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 1203081-20-2 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various disease processes. This compound may interact with targets similar to other thiazole derivatives known for their antimicrobial, anti-inflammatory, and anticancer properties.

Potential Biological Activities

- Antimicrobial Activity : Compounds with thiazole and pyrimidine structures have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of related compounds have shown inhibition against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Effects : Thiazole derivatives are often investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells through various pathways .

- Anti-inflammatory Properties : The amide functional group may contribute to anti-inflammatory effects by modulating inflammatory pathways .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to this compound. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Study 2: Anticancer Activity

In another research effort, derivatives of thiazole compounds were tested for their effects on cancer cell lines. The study reported that certain thiazole derivatives induced significant cytotoxicity in breast cancer cell lines (MCF-7), suggesting that this compound may exhibit similar properties .

Q & A

Q. What are the critical considerations for synthesizing N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide?

Methodological Answer: The synthesis involves multi-step orthogonal protection and coupling strategies. For example:

- Step 1: Prepare the pyrimidine core via nucleophilic substitution of 4-chloro-6-methylpyrimidine with dimethylamine .

- Step 2: Introduce the thiazole carboxamide moiety using a sulfur-directed lithiation followed by coupling with activated carbonyl intermediates (e.g., isocyanates or mixed carbonates) .

- Step 3: Optimize purification using preparative HPLC or column chromatography to resolve stereochemical impurities, common in heterocyclic systems .

Key Challenges: Minimize side reactions (e.g., over-alkylation) by controlling reaction stoichiometry and temperature.

Q. How can structural conformation and intramolecular interactions be validated for this compound?

Methodological Answer:

- X-ray crystallography is critical for resolving intramolecular hydrogen bonding (e.g., N–H⋯N interactions stabilizing the pyrimidine-thiazole linkage) .

- DFT calculations (B3LYP/6-31G*) predict dihedral angles between aromatic rings, validated against experimental crystallographic data (e.g., deviations <1.5 Å) .

- NMR NOESY detects through-space interactions between the dimethylamino group and adjacent methyl substituents .

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

- Kinase inhibition profiling: Screen against tyrosine kinases (e.g., Src family) due to structural similarities with Dasatinib analogs .

- Antimicrobial testing: Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) based on activity observed in pyrimidine-thiazole hybrids .

- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ comparisons to reference compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Substituent variation: Replace the dimethylamino group with cyclic amines (e.g., piperazine) to assess solubility and target affinity .

- Bioisosteric replacement: Substitute the thiazole ring with oxazole or imidazole to probe electronic effects on binding .

- Pharmacophore mapping: Use Schrödinger’s Phase or MOE to identify critical H-bond donors/acceptors (e.g., pyrimidine N1 and thiazole carbonyl) .

Q. How should contradictory data on solubility versus bioactivity be resolved?

Methodological Answer:

- Solubility enhancement: Introduce PEGylated side chains or co-crystallize with cyclodextrins, balancing logP values (target: 2–4) .

- Parallel artificial membrane permeability assay (PAMPA): Correlate permeability with cellular uptake in vitro .

- Molecular dynamics simulations: Model hydration shells to identify hydrophobic regions causing aggregation .

Q. What computational tools are effective for predicting metabolic stability?

Methodological Answer:

- CYP450 metabolism prediction: Use StarDrop’s DEREK or ADMET Predictor to identify labile sites (e.g., dimethylamino group demethylation) .

- Metabolite identification: Combine LC-MS/MS with in silico fragmentation tools (e.g., Mass Frontier) .

- Docking to metabolic enzymes: Glide SP docking into CYP3A4 active site to predict oxidation hotspots .

Q. How can synthetic byproducts or degradation products be characterized?

Methodological Answer:

- Forced degradation studies: Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions .

- LC-HRMS/MS: Identify impurities via exact mass and fragmentation patterns (e.g., dealkylation or ring-opening products) .

- Mechanistic analysis: Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways under storage conditions .

Q. What strategies optimize enantiomeric purity during scale-up synthesis?

Methodological Answer:

- Chiral chromatography: Use Chiralpak IA or IB columns with heptane/ethanol gradients for preparative separation .

- Asymmetric catalysis: Employ Pd-BINAP complexes for stereoselective C–N coupling in the pyrimidine core .

- Crystallization-induced diastereomer resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Data Interpretation and Validation

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

- Compare experimental (X-ray) and computational (Mercury CSD) torsion angles for the pyrimidine-thiazole linker .

- Validate weak interactions (e.g., C–H⋯π bonds) using Hirshfeld surface analysis in CrystalExplorer .

- Cross-reference with NMR coupling constants (e.g., ) to confirm rotational barriers .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Methodological Answer:

- Four-parameter logistic regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .

- ANOVA with Tukey’s post-hoc test for comparing multiple treatment groups .

- Resampling methods (bootstrapping) to assess robustness of small-sample datasets .

Advanced Experimental Design

Q. How can in vivo efficacy studies be designed to minimize off-target effects?

Methodological Answer:

- Pharmacokinetic profiling: Measure plasma half-life, clearance, and volume of distribution in rodent models .

- Tissue distribution studies: Use radiolabeled compound (e.g., C) with autoradiography .

- Target engagement assays: Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended kinases .

Q. What orthogonal techniques validate target binding in cellular environments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.